(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin

V1a receptor binding pA2 Ki

Choose this linear vasopressin analog for its unmatched V1a receptor selectivity. The unique combination of phenylacetyl1, D-Tyr(Et)2, Lys6, Arg8, and des-Gly9 modifications delivers a pA2 of 8.69 and a ~570-fold selectivity over V2, ensuring clean, V1a-specific results. Its validated role in lowering MAP and suitability as a radioiodination precursor make it a critical tool for cardiovascular and GPCR studies.

Molecular Formula C54H76N14O11
Molecular Weight 1097.3 g/mol
Cat. No. B161216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin
Molecular FormulaC54H76N14O11
Molecular Weight1097.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61)/t37-,38-,39-,40+,41-,42-,43-/m0/s1
InChIKeyPBPXAIJQDPORTG-ZRBRQIMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is the Preferred V1a-Selective Antagonist for Cardiovascular and Receptor Pharmacology Research: A Procurement Evidence Guide


(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a synthetic, linear nonapeptide analog of arginine vasopressin (AVP) that acts as a potent and highly selective antagonist of the vasopressin V1a receptor [1]. Its engineered modifications—including an N-terminal phenylacetyl cap, an O-ethylated D-tyrosine at position 2, lysine at position 6, arginine at position 8, and deletion of the C-terminal glycine—confer a unique pharmacological profile characterized by high V1a binding affinity, pronounced V1a/V2 selectivity, and reduced oxytocin receptor cross-reactivity [2].

Why Generic Vasopressin Antagonists Cannot Substitute for (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin in V1a-Selective Research


Even minor structural alterations in vasopressin analogs can profoundly shift receptor selectivity, binding kinetics, and in vivo activity. A systematic structure-activity study of 21 linear analogs demonstrated that modifications at positions 1, 2, 6, 8, and 9 yield anti-V1a pA2 values ranging from 8.23 to 8.69 and anti-V1/anti-V2 selectivities differing by orders of magnitude [1]. The unique combination of phenylacetyl1, D-Tyr(Et)2, Lys6, Arg8, and des-Gly9 substitutions in this compound produces a specificity profile that cannot be replicated by alternative analogs bearing even a single substitution difference, making generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin in Scientific Procurement


Superior V1a Receptor Binding Affinity Relative to Structural Analogs and Non-Peptide Antagonists

The target compound exhibits an anti-V1a pA2 value of 8.69 in rat vasopressor assays, which exceeds the pA2 range of 8.23–8.63 observed for six phenolic-containing structural analogs in the same study [1]. Its V1a receptor inhibition constant (Ki) of 0.4–1.0 nM [1] also compares favorably to the non-peptide V1a antagonist SR49059, which has a reported Ki of 1.4 nM .

V1a receptor binding pA2 Ki Structure-activity relationship GPCR pharmacology

Exceptional V1a/V2 Selectivity: 570-Fold Anti-Antidiuretic/Anti-Vasopressor ED Ratio

The compound demonstrates an antiantidiuretic/antivasopressor ED ratio of approximately 570 . This indicates that the dose required to produce antidiuretic (V2 receptor-mediated) effects is 570-fold higher than the dose required to block vasopressor (V1a receptor-mediated) responses. For comparison, many first-generation vasopressin antagonists exhibit anti-V1/anti-V2 selectivities of 200 or less, as reported for d(CH2)5Tyr(Me)AVP analogs [1].

Receptor selectivity V1a/V2 selectivity ED ratio Antidiuretic activity Vasopressor antagonism

Reduced Oxytocin Receptor Cross-Reactivity Confers Higher Assay Specificity

The compound exhibits an anti-oxytocin (anti-OT) pA2 value of 7.62 in vitro [1], which is approximately 11.7-fold lower potency than its anti-V1a pA2 of 8.69 (ΔpA2 = 1.07 units). This V1a/OT selectivity gap is more pronounced than that of several phenolic analogs in the same study, which displayed anti-OT pA2 values as low as 7.28, yielding V1a/OT selectivity differences ranging from ~3-fold to ~12-fold [1].

Oxytocin receptor Selectivity profile pA2 Cross-reactivity V1a vs OT

In Vivo Hemodynamic Efficacy: Significant Reduction in Mean Arterial Pressure Validates Functional V1a Blockade

In conscious rat models, systemic administration of (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin produces a statistically significant decrease in mean arterial pressure (MAP) relative to vehicle-treated controls . This hemodynamic effect confirms that the compound's potent V1a receptor antagonism observed in vitro translates to functional cardiovascular efficacy in vivo. While direct head-to-head in vivo comparison data with alternative V1a antagonists are limited in the public domain, the robust MAP reduction distinguishes this compound as a reliable tool for physiological studies of vasopressin-mediated blood pressure regulation.

In vivo pharmacology Mean arterial pressure Cardiovascular V1a antagonism Rat model

Optimal Research and Industrial Applications for (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin Based on Evidence


In Vitro Characterization of V1a Receptor Signaling Pathways

With a V1a Ki of 0.4–1.0 nM and pA2 of 8.69 [1], this compound provides exceptional sensitivity for competitive binding assays, functional cAMP/IP3 signaling studies, and GPCR pharmacological profiling. Its high V1a/V2 selectivity (ED ratio ~570) ensures that observed effects can be confidently attributed to V1a receptor blockade, minimizing the need for additional V2 antagonist controls.

In Vivo Studies of Vasopressin-Mediated Hypertension and Cardiovascular Regulation

The compound's documented ability to significantly reduce mean arterial pressure in conscious rats makes it a valuable tool for investigating the role of endogenous vasopressin V1a tone in blood pressure homeostasis, stress-induced hypertension, and heart failure models. Its 570-fold selectivity over V2-mediated antidiuresis avoids confounding fluid retention effects that could complicate cardiovascular readouts.

Development of Radiolabeled V1a Probes for Receptor Autoradiography and Binding Assays

The phenolic-containing scaffold of this compound class has been successfully exploited for radioiodination while retaining high V1a affinity and selectivity [1]. (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin serves as a validated precursor for the design of 125I-labeled V1a radioligands, enabling high-resolution receptor autoradiography, tissue distribution studies, and quantitative receptor occupancy assays.

Pharmacological Differentiation of V1a-Mediated Effects from V2 and Oxytocin Receptor Activities

With an anti-OT pA2 of 7.62 yielding a ~12-fold V1a/OT selectivity window [1], this antagonist enables cleaner dissection of V1a-specific contributions in complex physiological systems where oxytocin receptors are co-expressed—such as in social behavior neurocircuitry, uterine smooth muscle preparations, and reproductive endocrinology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.